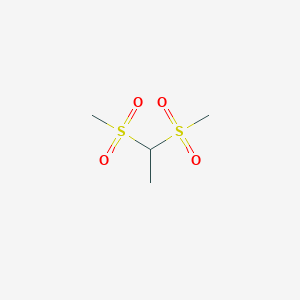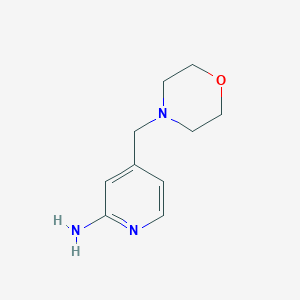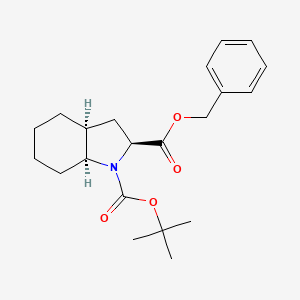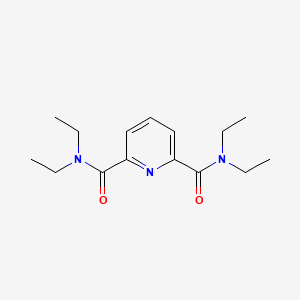![molecular formula C27H34N2O2 B14006921 2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol CAS No. 75393-96-3](/img/structure/B14006921.png)
2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol is a complex organic compound that features a combination of aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone . The reaction conditions often require the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: HNO3, Cl2, Br2, in the presence of catalysts or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol has several applications in scientific research:
作用機序
The mechanism of action of 4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-phenol
- 4-[(4-Chlorophenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol
- 2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-6-methoxyphenol
Uniqueness
4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol is unique due to its specific combination of functional groups and structural features.
特性
CAS番号 |
75393-96-3 |
|---|---|
分子式 |
C27H34N2O2 |
分子量 |
418.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C27H34N2O2/c1-26(2,3)21-16-19(17-22(25(21)30)27(4,5)6)24(29-23-10-8-9-15-28-23)18-11-13-20(31-7)14-12-18/h8-17,24,30H,1-7H3,(H,28,29) |
InChIキー |
ZGYUEKDQJPSILA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)OC)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


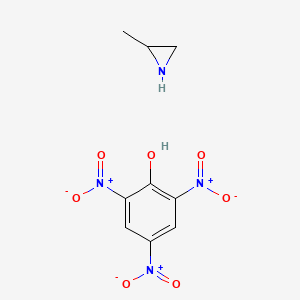


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)

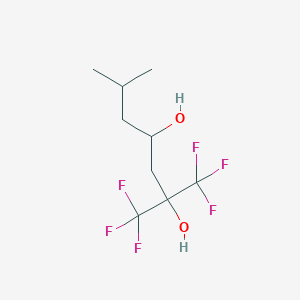
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
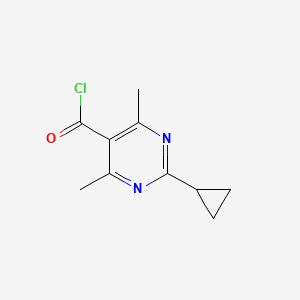
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
